Superior TrkA Enzyme Inhibition Potency Compared to First-Generation Clinical Leads
The compound demonstrates extremely potent TrkA inhibition with an IC50 of 1.3 nM in a biochemical assay [1][2]. This potency is significantly better than that of the FDA-approved multi-kinase inhibitor entrectinib (TrkA IC50 = 79 nM) [3], making the target compound over 60-fold more potent at the isolated kinase level [2][3].
| Evidence Dimension | TrkA kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Entrectinib: 79 nM |
| Quantified Difference | ~60.8-fold greater potency |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Higher biochemical potency allows the use of lower drug concentrations to achieve target engagement, potentially reducing dose-related off-target effects in subsequent in vivo studies and increasing the therapeutic window.
- [1] Target and Its Patented Drug(s) Database. Patent WO2015143654 Representative Drug D07VFQ. Accessed 2026. View Source
- [2] DrugMAP Database. Six-membered heterocyclic benzamide derivative 3 (Drug ID: DMEGVD4). TTD ID: D07VFQ. Accessed 2026. View Source
- [3] Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. View Source
